molecular formula C12H10S3 B1176334 Benzene dialkyl-(C10-C18) derivative CAS No. 146865-37-4

Benzene dialkyl-(C10-C18) derivative

Cat. No.: B1176334
CAS No.: 146865-37-4
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Description

Benzene dialkyl-(C10-C18) derivatives are aromatic compounds featuring a benzene ring substituted with two linear or branched alkyl chains, each containing 10 to 18 carbon atoms. These derivatives are synthesized via multicomponent reactions, notably through the Diels–Alder reaction of phosphoryl-2-oxo-2H-pyrans with dialkyl acetylenedicarboxylates under solvent-free or mild thermal conditions . The method yields functionalized benzene rings with carboxylate and phosphoryl groups, which are pivotal in materials science for constructing metal-organic frameworks (MOFs) and coordination polymers due to their versatile bridging capabilities . Key advantages of this synthesis include high yields (60–85%), catalyst-free conditions, and scalability for industrial applications .

Properties

CAS No.

146865-37-4

Molecular Formula

C12H10S3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Benzene Dialkyl-(C10-C18) Derivatives
  • Structure : Two long alkyl chains (C10-C18) attached to a benzene core, often with additional electron-withdrawing groups (e.g., carboxylates, phosphoryl groups).
  • Key Properties : High hydrophobicity due to long alkyl chains, thermal stability, and coordination versatility .
  • Applications : Building blocks for MOFs, organic electronics, and specialty polymers .
Alkyl Benzoates (e.g., C12-15 Alkyl Benzoate)
  • Structure : Benzene ring with an ester-functionalized alkyl chain (e.g., C12-15).
  • Key Properties : Moderate polarity, low viscosity, and emollient properties.
  • Applications : Widely used in cosmetics as solvents, emollients, and UV stabilizers .
Dialkyl Carbonates (e.g., Dimethyl Carbonate)
  • Structure : Carbonate esters with two alkyl groups (e.g., methyl, ethyl).
  • Key Properties : Biodegradable, low toxicity, and high polarity.
  • Applications : Green solvents, fuel additives, and alkylating agents in pharmaceuticals .
Linear Alkyl Benzene Sulfonates (LAS)
  • Structure : Benzene ring with a sulfonate group and a linear alkyl chain (C10-C14).
  • Key Properties : High surfactant activity, water solubility, and biodegradability.
  • Applications : Primary components in detergents and industrial cleaners .
Phosphatidylcholines (e.g., Dialkyl Phosphates)
  • Structure : Glycerol backbone with two alkyl chains and a phosphate-choline group.
  • Key Properties : Amphiphilic, forming lipid bilayers.
  • Applications : Drug delivery systems, biomembrane studies .

Comparative Data Table

Compound Type Structure Features Synthesis Method Key Applications Toxicity Profile Molecular Weight Range (g/mol)
Benzene Dialkyl-(C10-C18) Two C10-C18 alkyl chains, carboxylates Diels–Alder reaction MOFs, organic electronics Limited data; potential aromatic toxicity 300–600
Alkyl Benzoates Ester-functionalized alkyl chains Esterification of benzoic acid Cosmetics, lubricants Low irritation, possible sensitizers 200–350
Dialkyl Carbonates Two alkyl groups, carbonate ester CO/CO2 phosgene-free routes Green solvents, fuel additives Low toxicity, biodegradable 90–200
Linear Alkyl Benzene Sulfonates Sulfonate group, linear C10-C14 chain Sulfonation of LAB Detergents, emulsifiers Moderate aquatic toxicity 300–400
Phosphatidylcholines Two alkyl chains, phosphate-choline Enzymatic synthesis Drug delivery, biomembranes Low cytotoxicity 700–800

Performance and Industrial Relevance

  • Thermal Stability : Benzene dialkyl-(C10-C18) derivatives outperform alkyl benzoates and dialkyl carbonates due to aromatic rigidity and long-chain packing .
  • Environmental Impact : Dialkyl carbonates and LAS are preferred for biodegradability, whereas benzene dialkyl derivatives may pose persistence concerns due to aromatic rings .
  • Cost-Efficiency : LAS and dialkyl carbonates are mass-produced for detergents and solvents, while benzene dialkyl derivatives are niche, high-value products .

Preparation Methods

Mechanism and Catalytic Systems

  • Carbocation Formation : Alkyl halides react with Lewis acids (e.g., AlCl₃) to form carbocations, which attack the benzene ring. For alkenes, protonation by Brønsted acids (e.g., H₂SO₄) generates carbocations.

  • Regioselectivity : Alkyl groups direct subsequent substitutions to meta positions, but steric hindrance and carbocation stability influence isomer distribution.

Example :

  • Synthesis of Dodecylbenzene :

    • Reactant: 1-Dodecene (C₁₂H₂₄)

    • Catalyst: AlCl₃ (10 mol%)

    • Conditions: 80°C, 6 h

    • Yield: 85%.

Limitations and Innovations

  • Carbocation Rearrangements : Secondary and tertiary carbocations may isomerize, leading to branched byproducts.

  • Solid Acid Catalysts : Phosphotungstic acid (PTA) on SiO₂ or γ-Al₂O₃ minimizes side reactions and enhances recyclability. For instance, PTA-SiO₂/Al₂O₃ achieves 90% conversion of 1-decene at 250°C.

Sulfonation-Alkylation Sequential Reactions

A two-step process involving alkylation followed by sulfonation is employed for surfactant precursors. A notable method from CN114805143A outlines:

Stepwise Synthesis

  • Alkylation :

    • Reactants: Phenol + Fatty alcohol polyoxyethylene ether (C₁₀–C₁₈)

    • Catalyst: MgO-supported Zn/Ti (5–10 wt%)

    • Conditions: 150–200°C, 3.0–4.5 MPa, 40–70 min

    • Product: Phenylalkyl ether polyoxyethylene ether.

  • Sulfonation :

    • Reactant: Sulfur trioxide (SO₃)

    • Conditions: Membrane reactor, 45–50°C

    • Yield: 70–75% alkylbenzene sulfonic acid.

Advantages :

  • High selectivity for linear alkyl chains.

  • Scalable for industrial detergent production.

Superacid-Catalyzed Alkylation

Recent advances utilize superacid catalysts to improve efficiency and reduce waste. East Tennessee State University researchers demonstrated:

Phosphotungstic Acid (PTA) on SiO₂

  • Catalyst Preparation : Sol-gel synthesis embeds PTA in SiO₂, creating a mesoporous structure (surface area: 320 m²/g).

  • Reaction Performance :

    • Substrate: 1-Octadecene (C₁₈H₃₆)

    • Conditions: Fixed-bed reactor, 250°C, benzene:alkene = 8:1

    • Conversion: 95% with >90% selectivity for phenyldecane.

Table 1: Comparative Catalytic Performance

CatalystTemp (°C)Alkene Conversion (%)Selectivity (%)
AlCl₃808570
PTA-SiO₂/Al₂O₃2509590
MgO-Zn/Ti2008885

Emerging Strategies: Diels-Alder Cycloaddition

While less common, Diels-Alder reactions offer an alternative route. Patent NL2009674C2 describes:

  • Reactants : Furan derivatives + ethylene

  • Catalyst : Carboxylic acid solvent (e.g., acetic acid)

  • Conditions : 150–200°C, 2–4 MPa

  • Outcome : Para-substituted benzene derivatives, precursors to terephthalic acid.

Limitations :

  • Requires high-purity furan feedstocks.

  • Lower yields (60–70%) compared to Friedel-Crafts.

Environmental and Industrial Considerations

Waste Reduction

  • Solid Catalysts : PTA-SiO₂ and MgO-supported systems reduce HF/AlCl₃ usage, mitigating corrosion and toxic waste.

  • Solvent-Free Processes : Fixed-bed reactors minimize solvent use, enhancing sustainability.

Scalability Challenges

  • Cost of Superacids : PTA synthesis is expensive, though recyclability offsets long-term costs.

  • Pressure Requirements : Sulfonation at 3.0–4.5 MPa demands specialized equipment .

Q & A

Q. What are the standard methodologies for synthesizing benzene dialkyl-(C10-C18) derivatives, and how are they characterized for structural integrity?

Synthesis typically involves alkylation reactions of benzene derivatives using C10-C18 alkyl halides or alcohols under acidic or catalytic conditions. Characterization employs spectroscopic techniques such as NMR (to confirm alkyl chain length and substitution patterns) and GC-MS (to assess purity and molecular weight distribution). Chromatographic methods, including HPLC , are used to isolate and quantify intermediates . Physical properties like viscosity and solubility are evaluated using standardized ASTM protocols .

Q. How are acute toxicity profiles of benzene dialkyl-(C10-C18) derivatives assessed in preclinical studies?

Acute toxicity is evaluated through:

  • Oral and dermal LD50 tests in rodent models to determine lethal doses.
  • Skin irritation/corrosion assays (e.g., OECD Test Guideline 404) using rabbit models or in vitro alternatives like EpiDerm .
  • Ames tests to screen for mutagenicity by exposing Salmonella strains to the compound . These studies adhere to Good Laboratory Practices (GLP) and include control groups to validate results .

Q. What analytical techniques are recommended for quantifying benzene dialkyl-(C10-C18) derivatives in environmental or biological matrices?

  • Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for volatile derivatives.
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile or polar metabolites. Automated sample preparation methods, such as vial wall sorptive extraction (VWSE) , enhance reproducibility in analyzing C10-C18 alkyl chains in aqueous phases .

Advanced Research Questions

Q. How can researchers reconcile contradictions in toxicity data across derivatives with varying alkyl chain lengths (C10-C18)?

Contradictions may arise due to differences in:

  • Lipophilicity : Longer chains (C18) exhibit higher bioaccumulation potential, altering toxicity endpoints.
  • Metabolic pathways : Shorter chains (C10) may undergo faster hepatic oxidation. Mitigation strategies include:
  • Conducting structure-activity relationship (SAR) studies to correlate chain length with biological activity.
  • Applying read-across approaches using data from structurally similar compounds, as proposed in REACH dossiers .

Q. What experimental design considerations are critical for evaluating long-term dermal exposure effects of benzene dialkyl-(C10-C18) derivatives?

Key elements include:

  • Dose stratification : Testing concentrations reflecting occupational exposure limits (e.g., 0.1–10% w/v).
  • Chronic toxicity protocols : Extended regimens (e.g., 28-day repeated dose studies) with histopathological analysis of skin and organs .
  • Human repeat insult patch tests (HRIPT) : To assess sensitization potential in phased induction and challenge phases .
  • Use of 3D skin models (e.g., EpiDerm) for mechanistic insights without animal testing .

Q. What methodological frameworks support read-across strategies when data gaps exist for specific derivatives?

  • Data gap analysis : Create matrices comparing available data (e.g., toxicity, physicochemical properties) across derivatives to identify missing endpoints .
  • Weight-of-evidence (WoE) assessments : Combine in silico predictions (e.g., QSAR models) with in vitro data to justify extrapolations.
  • Tiered testing : Prioritize high-priority derivatives (e.g., high production volume) for targeted assays .

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